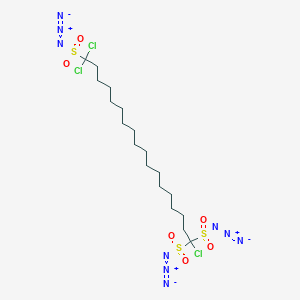![molecular formula C21H17NO B14366345 [1,1'-Binaphthalen]-2-amine, 2'-methoxy- CAS No. 93531-04-5](/img/structure/B14366345.png)
[1,1'-Binaphthalen]-2-amine, 2'-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Binaphthalen]-2-amine, 2’-methoxy- is a chiral compound with significant importance in various fields of chemistry. This compound is known for its unique structural properties, which make it a valuable ligand in asymmetric catalysis and other chemical reactions. The presence of the methoxy group at the 2’ position and the amine group at the 2 position of the binaphthyl backbone contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- typically involves several steps. One common method starts with the preparation of ®-2,2’-bis(trifluoromethanesulfonyloxy)-1,1’-binaphthyl. This intermediate is then reacted with diphenylphosphine oxide in the presence of palladium acetate and 1,4-bis(diphenylphosphino)butane (dppb) as a ligand. The reaction is carried out in dimethyl sulfoxide at 100°C for 12 hours .
Industrial Production Methods
Industrial production of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Binaphthalen]-2-amine, 2’-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted binaphthyl compounds.
Wissenschaftliche Forschungsanwendungen
[1,1’-Binaphthalen]-2-amine, 2’-methoxy- has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- involves its interaction with specific molecular targets. As a chiral ligand, it can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products. The methoxy and amine groups play crucial roles in binding to the metal center and stabilizing the transition state, thereby enhancing the reaction’s enantioselectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2’-Methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine
- (S)-[1,1’-Biphenyl]-2,2’-diyl [1,1’-binaphthalen]-2-ylphosphonite
- ®-3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl (2’-methoxy-[1,1’-binaphthalen]-2-yl) phosphonite
Uniqueness
The uniqueness of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- lies in its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective as a chiral ligand in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.
Eigenschaften
CAS-Nummer |
93531-04-5 |
|---|---|
Molekularformel |
C21H17NO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-(2-methoxynaphthalen-1-yl)naphthalen-2-amine |
InChI |
InChI=1S/C21H17NO/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)20-16-8-4-2-6-14(16)10-12-18(20)22/h2-13H,22H2,1H3 |
InChI-Schlüssel |
KYJVOKXKSZAZRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


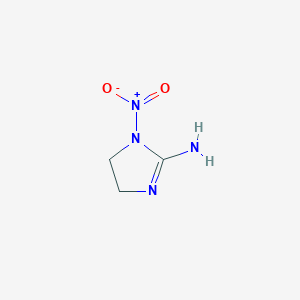
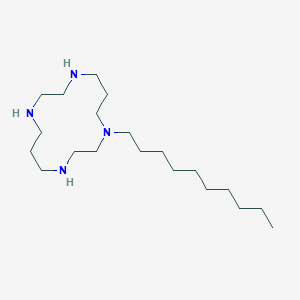
![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
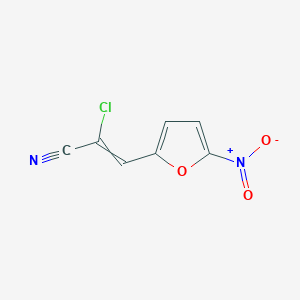
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
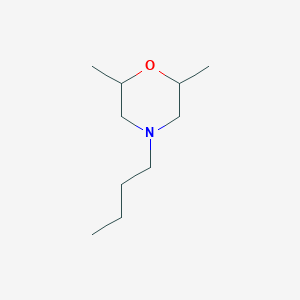
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
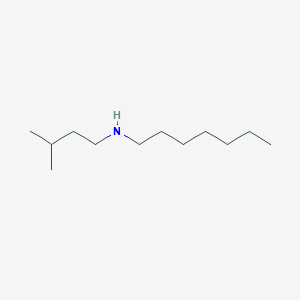
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
